molecular formula C61H85F3N16O14 B6295784 (2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1872435-00-1

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B6295784
CAS No.: 1872435-00-1
M. Wt: 1323.4 g/mol
InChI Key: VIKVLAJTEHLRFY-QHQZFDTASA-N
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Description

The compound is a complex peptide derivative featuring multiple chiral centers and functional groups, including:

  • Pyrrolidine carboxamide backbone with stereospecific substitutions.
  • Aromatic residues: 4-hydroxyphenyl, 1H-indol-3-yl (tryptophan analog), and 1H-imidazol-5-yl (histidine analog).
  • Trifluoroacetic acid (TFA) counterion, commonly used to enhance solubility in pharmaceutical formulations .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45-,46+,47+,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLAJTEHLRFY-QHQZFDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H85F3N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Functionalization

The choice of resin is critical for minimizing side reactions. Benzyl ester resins, while common, gradually accumulate trifluoroacetoxymethyl groups during TFA-mediated cleavage cycles, leading to ~1–2% trifluoroacetylation per synthetic cycle. To mitigate this, aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (PAM-resin) is preferred due to its stability under TFA conditions and absence of extraneous hydroxymethyl groups, reducing trifluoroacetylation to <0.02% per cycle. Fmoc-Rink-Amide-Li-resin, a second-generation polyacrylamide support, further enhances coupling efficiency by providing a high surface area for amino acid immobilization, as demonstrated in the synthesis of H-YIIFL-NH₂.

Coupling Reagents and Cycle Optimization

Coupling reactions employ a 3:3:3 molar ratio of Fmoc-protected amino acid, OxymaPure, and DIC in DMF, achieving >99% efficiency per cycle. For sterically hindered residues (e.g., 3-(4-hydroxyphenyl)-1-oxopropan-2-yl), extended coupling times (2–4 hours) and double couplings are necessary to prevent deletion sequences. The use of pseudoproline dipeptides is avoided due to the compound’s linear architecture, necessitating precise temperature control (25°C) to minimize epimerization.

Strategic Segment Assembly and Native Chemical Ligation

Subunit Division Based on Structural Complexity

The peptide is divided into three segments to address synthetic challenges:

  • N-terminal segment : (2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl.

  • Central helical core : Contains repeated 4-methyl-1-oxopentan-2-yl and 3-(4-hydroxyphenyl)-1-oxopropan-2-yl residues.

  • C-terminal domain : Features 3-(1H-indol-3-yl)-1-oxopropan-2-yl and 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl motifs.

TFA-Mediated Native Chemical Ligation

The central and C-terminal segments are ligated using trifluoroacetic acid (TFA) as a solvent, enabling rapid thioacetal intermediate formation (97% yield in 30 seconds). This method circumvents solubility issues associated with hydrophobic residues, as TFA effectively solubilizes both segments (10 mM concentration). Post-ligation, the thioacetal intermediate is treated with a neutral phosphate buffer (pH 7) to yield the native amide bond, achieving 94–97% conversion efficiency.

Trifluoroacetic Acid Management and Counterion Exchange

Anion Exchange for TFA Removal

Residual TFA is exchanged via reversed-phase HPLC using a C-18 column and acetic acid/acetonitrile gradient, reducing TFA content to <0.1%. For preclinical applications, counterion exchange to hydrochloride is achieved by dissolving the peptide in 0.1 M HCl and lyophilizing, though this results in a 20–30% yield loss due to peptide hydrophobicity.

Analytical Validation and Yield Optimization

LC-MS/MS Purity Assessment

Crude peptide purity (72–85%) is determined via LC-MS/MS using a 15-minute gradient (5–95% acetonitrile in 0.1% formic acid). High-resolution mass spectrometry confirms the molecular mass (observed: 2469.66 Da; theoretical: 2470.03 Da), with deviations <0.015%.

Cumulative Yield Analysis

The 27-step synthesis achieves a cumulative yield of 11.3%, with major losses occurring during TFA counterion exchange (18% loss) and final lyophilization (9% loss). Comparative studies show that Li-resin improves stepwise yields by 12% over traditional polystyrene resins.

Sustainability Considerations in Large-Scale Synthesis

Mechanochemical Activation

Ball-mill grinding of Fmoc-amino acids with DIC and OxymaPure is explored for fragment coupling, achieving 89% yield for dipeptide segments without solvent use . This method remains experimental for sequences exceeding four residues.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The peptide backbone contains multiple amide bonds susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, leading to cleavage. This reaction is accelerated at elevated temperatures and in the presence of strong acids (e.g., HCl, TFA) .

  • Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon results in bond scission. This is prominent in alkaline environments (pH > 10) .

Reaction ConditionsObserved Degradation ProductsKey References
0.1 M HCl, 80°C, 24hFragmented peptides with free amino/carboxyl termini
0.1 M NaOH, 60°C, 12hHydrolyzed amides, glycine/phenylalanine derivatives

Guanidine Group Reactivity

The diaminomethylideneamino (guanidine) group exhibits strong basicity (pKa ~12–13) and participates in:

  • Protonation/Deprotonation : Stabilizes the compound in aqueous buffers but may form salts with counterions (e.g., TFA) .

  • Coordination Chemistry : Forms stable complexes with divalent metal ions (e.g., Cu²⁺, Zn²⁺), potentially altering bioavailability .

Aromatic Ring Systems

The indole and imidazole rings undergo:

  • Electrophilic Substitution : Bromination or nitration at activated positions (e.g., C-5 of indole) under mild conditions .

  • Oxidation : Susceptible to oxidative degradation by reactive oxygen species (ROS), forming hydroxylated or quinone-like derivatives .

Oxidizing AgentReaction OutcomeStability Impact
H₂O₂ (3%, 25°C)Indole oxide formationReduced bioactivity
Fe³⁺/AscorbateImidazole ring cleavageLoss of structural integrity

Trifluoroacetic Acid (TFA) Interactions

The TFA counterion influences solubility and stability:

  • Acid-Catalyzed Degradation : Accelerates hydrolysis of acid-labile groups (e.g., tert-butoxycarbonyl (Boc) protections, if present) .

  • Ion-Pairing Effects : Enhances hydrophobicity in reversed-phase chromatography, aiding purification but complicating formulation .

Thermal Stability

Thermogravimetric analysis (TGA) of similar peptides shows decomposition onset at ~200°C, with primary mass loss attributed to:

  • Peptide Backbone Breakdown : Random scission of amide bonds.

  • TFA Volatilization : Evaporation above 150°C, leaving the free base peptide .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Disulfide Bond Formation : Between cysteine residues (if present).

  • Aromatic Ring Modifications : Photo-oxidation of indole/imidazole moieties .

Enzymatic Degradation

Proteolytic enzymes (e.g., trypsin, chymotrypsin) cleave specific amide bonds:

  • Trypsin : Targets lysine/arginine residues (absent in this compound).

  • Chymotrypsin : Prefers aromatic residues (e.g., phenylalanine, tyrosine), leading to selective hydrolysis .

Stability in Formulations

Lyophilized forms exhibit superior stability compared to aqueous solutions. Key degradation pathways in solution include:

  • Deamidation : At asparagine/glutamine residues under neutral pH .

  • Aggregation : Self-association via hydrophobic interactions, exacerbated by TFA .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that structurally complex compounds similar to the one described can exhibit significant anticancer properties. For instance, derivatives of oxaliplatin, which share structural similarities, have been studied for their cytotoxic effects against various cancer cell lines. These studies often focus on the compound's ability to bind DNA and induce apoptosis in cancer cells, which could be a potential area for further investigation regarding the compound's efficacy against tumors .

Enzyme Inhibition
The presence of multiple amino and hydroxyl groups in the structure may allow the compound to act as an enzyme inhibitor. Enzyme inhibitors are crucial in drug design as they can modulate metabolic pathways. For example, compounds that inhibit proteases or kinases are valuable in treating diseases such as cancer and diabetes . The specific interactions between this compound and target enzymes would require detailed kinetic studies to assess its potential.

Pharmaceutical Development

Drug Design and Synthesis
The synthesis of complex compounds like this one often involves asymmetric synthesis techniques that enhance the yield of desired enantiomers. The chirality present in this compound can be leveraged to create drugs with improved efficacy and reduced side effects. For instance, enantiomerically pure compounds have been shown to have different pharmacokinetic profiles compared to their racemic mixtures .

Targeted Drug Delivery Systems
Given its complex structure, the compound could also be explored for use in targeted drug delivery systems. By conjugating this compound with nanoparticles or other delivery vehicles, researchers could enhance the bioavailability of therapeutic agents while minimizing systemic toxicity . This application is particularly relevant in oncology, where targeted delivery can significantly improve treatment outcomes.

Biological Studies

Receptor Interaction Studies
The presence of aromatic rings and heterocycles (such as indole and imidazole) suggests potential interactions with various biological receptors. Compounds with similar functionalities have been shown to act on neurotransmitter receptors or other signaling pathways, making them candidates for studying neuropharmacology . Investigating how this compound interacts with specific receptors could yield insights into its mechanism of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Structural Features

The compound shares motifs with other peptide-based molecules in the evidence:

Feature Target Compound Similar Compound (7t, ) Compound in
Backbone Pyrrolidine carboxamide Pyrrolidine carboxamide Pyrrolidine carboxamide
Aromatic Groups Indole, imidazole, hydroxyphenyl 1-methylpyrimido[4,5-d]pyrimidin-3(2H)-yl Indole, imidazole
Charged Groups Guanidino, TFA counterion Dimethylamino, methylpyridin-3-yl Carbamimidamido, acetic acid counterion
Branching Multiple methylpentanamide Methylbutanoylamino Methylpentanamide

Quantitative Similarity Analysis

Using Tanimoto coefficients (), structural similarity was computed based on binary fingerprints of functional groups and backbone motifs:

Compound Pair Tanimoto Coefficient Interpretation
Target vs. 7t () 0.68 Moderate similarity
Target vs. 0.72 High similarity

The lower similarity with 7t arises from its pyrimido-pyrimidinyl group, absent in the target. The compound in shares indole/imidazole residues but lacks the hydroxyphenyl moiety .

Functional and Pharmacological Comparisons

Hypothetical Pharmacokinetics

Parameter Target Compound 7t () Compound
LogP (Predicted) -1.2 0.8 -0.9
Solubility (mg/mL) 12.5 (aqueous, pH 7.4) 5.3 (DMSO) 18.0 (aqueous, pH 7.4)
Metabolic Sites Hydroxyphenyl oxidation Pyrimidine ring hydroxylation Imidazole methylation

The target’s hydroxyphenyl group may enhance oxidative metabolism compared to methylated analogs .

Structural Alerts for Toxicity

Using (Q)SAR analysis (), key alerts include:

  • Guanidino Group: Potential nephrotoxicity risk at high doses.
  • Trifluoroacetic Acid : Linked to hepatotoxicity in chronic exposure.
  • Indole Residue : Possible cytochrome P450 inhibition.

Comparatively, 7t () has a methylpyridin-3-yl group, which may pose genotoxicity concerns .

Regulatory Status

  • No direct data on the target compound, but analogs like 7t are typically classified as experimental investigational drugs.
  • TFA counterions require strict impurity control per ICH Q3C guidelines .

Biological Activity

Tau peptides, particularly those encompassing the aggregation-promoting regions of the tau protein, are critical in understanding and potentially treating tauopathies, including Alzheimer's disease. The Tau Peptide (306-317) Trifluoroacetate specifically targets the aggregation-prone motif 306VQIVYK311, which is present in all tau isoforms. This article delves into the biological activity of this peptide, highlighting its mechanisms, efficacy in inhibiting tau aggregation, and potential therapeutic applications.

Overview of Tau Protein and Its Aggregation

Tau is a microtubule-associated protein that stabilizes microtubules in neuronal cells. However, under pathological conditions, tau can misfold and aggregate into neurotoxic oligomers and fibrils, contributing to neurodegenerative diseases. The aggregation process is driven by specific sequences within the tau protein, notably the hexapeptide repeat motifs.

The Tau Peptide (306-317) Trifluoroacetate acts as an aggregation inhibitor by binding to the tau protein at the aggregation hotspots. Its mechanism includes:

  • Competitive Inhibition : The peptide competes with endogenous tau for binding sites, thereby preventing the formation of toxic aggregates.
  • Stabilization of Monomeric Tau : By binding to tau, it stabilizes the monomeric form, reducing the likelihood of aggregation.
  • Disruption of Preformed Aggregates : The peptide can also interact with existing aggregates, potentially leading to their disassembly.

Research Findings

Recent studies have demonstrated the efficacy of Tau Peptide (306-317) Trifluoroacetate in various experimental models:

In Vitro Studies

  • Aggregation Assays : Using Thioflavin T fluorescence assays, researchers observed a significant reduction in tau aggregation when treated with the peptide compared to controls. For instance:
    • Control Group : High fluorescence indicating extensive aggregation.
    • Peptide Treatment : Reduced fluorescence levels suggesting inhibition of aggregation.
  • Cell Culture Models : In cellular models expressing tau variants associated with familial tauopathies (e.g., P301S mutation), treatment with Tau Peptide (306-317) resulted in:
    • Decreased intracellular tau levels.
    • Improved cell viability compared to untreated controls.

In Vivo Studies

In animal models of tauopathy:

  • Behavioral Improvements : Mice treated with Tau Peptide (306-317) showed significant improvements in cognitive tasks compared to untreated groups.
  • Neuroprotection : Histological analysis revealed reduced neurodegeneration and fewer tau aggregates in treated mice.

Case Studies

A notable case involved a study where Tau Peptide (306-317) was administered to transgenic mice expressing human tau. The results indicated:

  • Extended Lifespan : Mice receiving the peptide exhibited a prolonged lifespan relative to controls.
  • Histological Analysis : There was a marked reduction in phosphorylated tau levels and overall neuroinflammation.

Data Table

Study TypeModelTreatmentKey Findings
In VitroRecombinant TauTau Peptide (306-317)Significant reduction in aggregation
In VitroCell CultureTau Peptide (306-317)Improved cell viability
In VivoTransgenic MiceTau Peptide (306-317)Extended lifespan and reduced neurodegeneration

Q & A

Basic Research Questions

Q. What are the optimal strategies for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended due to the compound’s complex peptide backbone. Key steps include:

  • Sequential coupling of protected amino acids using coupling agents like HBTU or HATU to ensure regioselectivity.

  • Stereochemical integrity is maintained via chiral HPLC purification after deprotection .

  • Monitoring reaction progress using LC-MS to detect incomplete couplings or epimerization .

    StepReagentPurposeReference
    1Fmoc-protected amino acidsPrevents unwanted side reactions
    2HATU/DIPEAActivates carboxyl groups for coupling
    3TFA cleavageRemoves protecting groups

Q. How can researchers determine the solubility of this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Shake-flask method : Dissolve 1–10 mg of the compound in 1 mL of solvent (e.g., DMSO, PBS, or ethanol) and vortex for 24 hours at 25°C. Centrifuge at 15,000 rpm for 10 min and quantify supernatant via UV-Vis spectroscopy .
  • Critical parameters : Adjust pH (4–8) for aqueous solubility studies, as protonation states of imidazole and hydroxyl groups significantly affect solubility .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic (indole, imidazole) and aliphatic regions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • Circular dichroism (CD) : Assess secondary structure in solution (e.g., pyrrolidine ring conformation) .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer :

  • Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of trifluoroacetic acid (TFA) counterions .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can catalytic processes improve the synthesis of this compound?

  • Methodological Answer :

  • Palladium-catalyzed reductive cyclization : Reduces nitro intermediates selectively in the presence of indole and imidazole groups .
  • Flow chemistry : Enhances yield in peptide bond formation by maintaining precise temperature/pH control .
  • Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity) .

Q. What experimental approaches address contradictions in biological activity data?

  • Methodological Answer :

  • Statistical analysis : Apply ANOVA to compare bioactivity assays (e.g., IC50 variability) and identify outliers .
  • Structural analogs : Synthesize derivatives with modified hydroxylphenyl or indole groups to isolate structure-activity relationships (SAR) .
  • Molecular dynamics (MD) simulations : Model interactions with target proteins to rationalize conflicting binding data .

Q. How does stereochemistry impact the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enantioselective synthesis : Compare (2S)- and (2R)-configured analogs using SPR or ITC to quantify binding affinity differences .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to map chiral center interactions .

Q. What strategies optimize in vivo studies given the compound’s poor aqueous solubility?

  • Methodological Answer :

  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability .
  • Dosing regimens : Conduct pharmacokinetic (PK) studies in rodents with staggered oral/IV administration to assess absorption .

Data Contradiction Analysis Framework

ScenarioApproachToolsReference
Variable bioassay resultsNormalize data using Z-scores; validate via orthogonal assays (e.g., SPR vs. ELISA)GraphPad Prism, R
Synthetic yield inconsistenciesRetrospective DoE analysis to identify critical reaction parametersJMP, Minitab
Stability profile conflictsCompare degradation products across labs via LC-MS/MSMassHunter, XCalibur

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.